molecular formula C19H20FN3OS B6518821 1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]azepane CAS No. 933211-94-0

1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]azepane

Cat. No. B6518821
CAS RN: 933211-94-0
M. Wt: 357.4 g/mol
InChI Key: DBEQVJNMLDLRCC-UHFFFAOYSA-N
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Description

The compound “1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]azepane” is a complex organic molecule. It contains an imidazo[2,1-b][1,3]thiazole core, which is a heterocyclic compound containing a five-membered ring with two nitrogen atoms and a sulfur atom. This core is substituted with a 4-fluorophenyl group and a 3-methyl group. The carbonyl group attached to the thiazole ring is further connected to an azepane ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazo[2,1-b][1,3]thiazole core, the 4-fluorophenyl and 3-methyl substituents, and the azepane ring would all contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The presence of reactive groups like the imidazo[2,1-b][1,3]thiazole core and the carbonyl group could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and the presence of heteroatoms would all contribute to its properties .

Advantages and Limitations for Lab Experiments

The use of 1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]azepane in laboratory experiments has several advantages. This compound is relatively easy to synthesize, and is available from a variety of chemical suppliers. Additionally, this compound is relatively stable, and has a long shelf life. Furthermore, this compound is not toxic, and is considered to be safe for use in laboratory experiments.
The main limitation of this compound in laboratory experiments is its low solubility in water. This can make it difficult to dissolve this compound in aqueous solutions. Additionally, this compound is relatively expensive, which can limit its use in larger-scale experiments.

Future Directions

1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]azepane has a variety of potential applications in the field of medicinal chemistry. Future research should focus on the development of more efficient methods for the synthesis of this compound, as well as the development of new analogs of this compound with improved pharmacological properties. Additionally, future research should focus on the development of new methods for the delivery of this compound, as well as on the development of new therapeutic strategies for the treatment of depression, anxiety, and other mental health disorders. Finally, future research should focus on the development of new methods for the detection and quantification of this compound in biological samples.

Synthesis Methods

The synthesis of 1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]azepane has been achieved via a variety of methods. The most commonly used method is the Suzuki-Miyaura cross-coupling reaction. This method involves the use of a palladium catalyst to couple a 4-fluorophenyl bromide with a 3-methylimidazole. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 120-140°C. Other methods for the synthesis of this compound include the Sonogashira cross-coupling reaction and the Stille cross-coupling reaction.

Scientific Research Applications

1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]azepane has been studied extensively for its potential to act as a ligand for various receptors, such as the serotonin, dopamine, and adenosine receptors. This compound has been identified as a promising candidate for the treatment of depression, anxiety, and other mental health disorders. Additionally, this compound has been studied for its potential to act as an anti-inflammatory agent, as well as its potential to act as an anti-cancer agent. This compound has also been studied for its potential to act as an inhibitor of the enzyme monoamine oxidase (MAO). MAO inhibitors are commonly used in the treatment of depression and anxiety, as they help to increase the levels of serotonin and dopamine in the brain.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data, it’s difficult to provide a detailed safety analysis .

properties

IUPAC Name

azepan-1-yl-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3OS/c1-13-17(18(24)22-10-4-2-3-5-11-22)25-19-21-16(12-23(13)19)14-6-8-15(20)9-7-14/h6-9,12H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEQVJNMLDLRCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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